molecular formula C16H11NO5S B2375380 methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate CAS No. 888412-74-6

methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate

Cat. No.: B2375380
CAS No.: 888412-74-6
M. Wt: 329.33
InChI Key: JUJUSPDSYWUPDJ-UHFFFAOYSA-N
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Description

methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate is a complex organic compound that features a chromene and thiophene moiety

Scientific Research Applications

methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate has several scientific research applications:

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of methyl 2-aminothiophene-3-carboxylate with 4-oxochromene-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The chromene and thiophene moieties may play a role in its biological activity by facilitating these interactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminothiophene-3-carboxylate: A precursor in the synthesis of the target compound.

    4-oxochromene-2-carbonyl chloride: Another precursor used in the synthesis.

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share structural similarities.

Uniqueness

methyl 2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate is unique due to the combination of chromene and thiophene moieties in a single molecule. This structural feature may confer unique electronic and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

methyl 2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5S/c1-21-16(20)10-6-7-23-15(10)17-14(19)13-8-11(18)9-4-2-3-5-12(9)22-13/h2-8H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJUSPDSYWUPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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